Cyclobutyl 2-pyridyl ketone
Overview
Description
Cyclobutyl 2-pyridyl ketone is a chemical compound with the linear formula C10H11NO . It is a yellow oil in its physical form . This compound is used in various applications and is a key intermediate for the synthesis of certain compounds .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including Cyclobutyl 2-pyridyl ketone, can be achieved through a practical method involving a continuous flow process . In this method, 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of Cyclobutyl 2-pyridyl ketone is represented by the InChI code1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
. Chemical Reactions Analysis
The chemical reactions involving Cyclobutyl 2-pyridyl ketone primarily involve its use as a precursor in the synthesis of other compounds. For instance, it is used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 .Physical And Chemical Properties Analysis
Cyclobutyl 2-pyridyl ketone has a molecular weight of 161.2 . It appears as a yellow oil in its physical form .Scientific Research Applications
Application 1: Synthesis of 2-Pyridyl Ketone Library in Continuous Flow
- Summary of the Application: 2-Pyridyl ketones are widely used in bioactive molecules and natural products, and are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . A practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported .
- Methods of Application: The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
- Results or Outcomes: This method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .
Application 2: Ru(II)-Catalyzed Meta-Selective C–H Bond Alkylation
- Summary of the Application: Aryl 2-pyridyl ketones are used in Ru(II)-catalyzed meta-selective C–H bond alkylation with α-bromo-substituted carbonyls .
- Methods of Application: The process uses [RuCl 2 (p-cymene)] 2 (5 mol%) as a catalyst, 1-AdCOOH (30 mol%) as a ligand in the presence of KOAc as a base in toluene at 110°C .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
Future Directions
properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVVUQDXNEDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641987 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-pyridyl ketone | |
CAS RN |
515154-32-2 | |
Record name | Cyclobutyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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